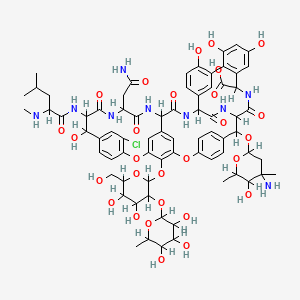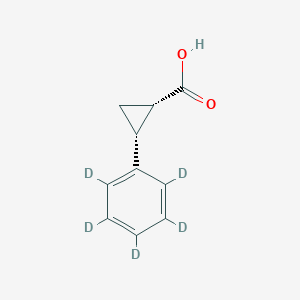
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid
Descripción general
Descripción
Rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid, also known as (1S,2R)-2- (2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid, is a compound with the molecular formula C10H5D5O2 and a molecular weight of 167.22 . It is an intermediate in the production of 2C receptor agonists .
Molecular Structure Analysis
The compound has a cyclopropane ring attached to a phenyl group and a carboxylic acid group . Its canonical SMILES representation isC1C (C1C (=O)O)C2=CC=CC=C2 . The InChI representation is InChI=1S/C10H10O2/c11-10 (12)9-6-8 (9)7-4-2-1-3-5-7/h1-5,8-9H,6H2, (H,11,12)/t8-,9-/m0/s1/i1D,2D,3D,4D,5D . Physical And Chemical Properties Analysis
Rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid is a pale-yellow solid . It has a boiling point of 317.1±31.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It is soluble in Dichloromethane, Ethyl Acetate, and Toluene .Aplicaciones Científicas De Investigación
Synthesis and Biochemical Applications
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid and its derivatives are utilized in various synthetic and biochemical applications. Kozhushkov et al. (2005) reported the synthesis of deuterium-labeled racemic amino acids related to rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid, which were used in feeding experiments with Streptomyces griseoflavus. These experiments provided new insights into the substrate specificity of enzymes assembling hormaomycin, an antibiotic produced by Streptomyces griseoflavus (Kozhushkov et al., 2005).
Retinoid Research and Leukemia Treatment
In the field of retinoid research and leukemia treatment, rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid derivatives play a significant role. Elstner et al. (1996) explored the effects of vitamin D3 analogues combined with retinoic acid on the proliferation, differentiation, and apoptosis of leukemia cells. This study highlighted the potential of these compounds in leukemia therapy (Elstner et al., 1996).
Molecular Biology and Cancer Research
The compound and its analogues are also pivotal in molecular biology and cancer research. Hsu et al. (1997) discussed a novel retinoid that induces apoptosis in leukemia cells through a pathway independent of retinoic acid nuclear receptors. This finding opens avenues for alternative therapeutic approaches in myeloid leukemia (Hsu et al., 1997).
Protein Kinase Activation
Kambhampati et al. (2003) provided insights into the activation of protein kinase Cδ by all-trans-retinoic acid. This study emphasizes the role of this kinase in mediating the biological effects of retinoic acid in malignant cells, suggesting its potential as a therapeutic target in cancer treatment (Kambhampati et al., 2003).
Propiedades
IUPAC Name |
(1S,2R)-2-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m0/s1/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDDRJBFJBDEPW-YAMKXFPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H]2C[C@@H]2C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858301 | |
| Record name | (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac trans-2-Phenylcyclopropanecarboxylic-d5 Acid | |
CAS RN |
107077-95-2 | |
| Record name | (1S,2R)-2-(~2~H_5_)Phenylcyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium;2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethanol](/img/structure/B1147142.png)

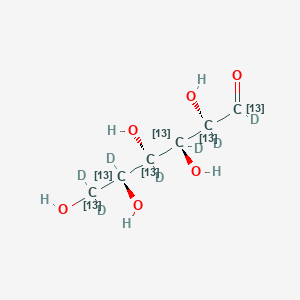
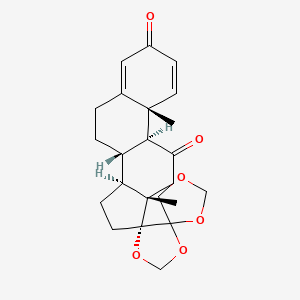
![trans-[2-(4-tert-Butyloxycarbonylamino)cyclohexyloxy]tetrahydro-2H-pyran-d5](/img/structure/B1147151.png)
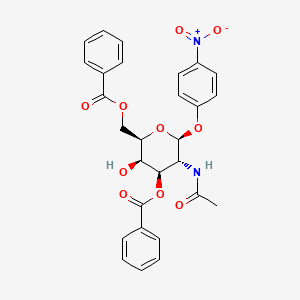
![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)

